(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

Pharmaceutical impurity profiling HPLC method development Amorolfine quality control

Directly quantify reaction completion in amorolfine API synthesis with this EP Impurity C standard. As the hydrochloride salt of bepromoline, the Friedel–Crafts precursor, it uniquely monitors residual substrate levels (<0.1 wt%) without salt-correction factors. Characterized by NMR, MS, and HPLC, with COA documentation for GMP submissions. Ensure compliance with EP system-suitability criteria for Amorolfine HCl monograph.

Molecular Formula C₁₆H₂₆ClNO
Molecular Weight 283.84
CAS No. 922734-43-8
Cat. No. B1146617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
CAS922734-43-8
Synonyms(±)-2,6-cis-Dimethyl-4-(2-methyl-3-phenylpropyl)-morpholine Hydrochloride
Molecular FormulaC₁₆H₂₆ClNO
Molecular Weight283.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride (CAS 922734-43-8) – Identity, Class, and Procurement Context


(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride, CAS 922734‑43‑8, is a cis‑2,6‑dimethylmorpholine derivative that serves as Amorolfine EP Impurity C (also designated Des(dimethylpropyl) Amorolfine HCl and bepromoline hydrochloride) [1]. This compound is the hydrochloride salt of the direct synthetic precursor to the morpholine‑class antifungal drug amorolfine, differing from the parent API by the absence of the 4‑(1,1‑dimethylpropyl)phenyl substituent required for ergosterol biosynthesis inhibition [2]. It is supplied as a pharmacopeial reference standard with characterized purity (commonly ≥ 95 % by HPLC) and is used primarily for analytical method development, method validation, and quality‑control release testing of amorolfine active pharmaceutical ingredient and formulated products .

Why (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride Cannot Be Replaced by Another Morpholine Analog in Analytical or Synthetic Workflows


Generic morpholine derivatives or even other amorolfine‑related impurities are not interchangeable with this specific compound because each EP‑listed impurity possesses a unique molecular structure, chromatographic relative retention time (RRT), and acceptance limit defined in the European Pharmacopoeia monograph [1]. In particular, Impurity C is structurally identical to bepromoline hydrochloride – the Friedel‑Crafts alkylation precursor that is converted to amorolfine – and therefore its quantitation serves as a direct marker of reaction completion; no other impurity provides the same process‑control information [2]. Furthermore, the hydrochloride salt form (MW 283.84) and cis‑2,6‑dimethyl stereochemistry influence solubility, hygroscopicity, and detector response factor, meaning that using a free‑base analog or a different stereoisomer would invalidate compliance with EP system‑suitability criteria .

Quantitative Differentiation Evidence for (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride Relative to Closest Analogs


Molecular Weight and Formula Divergence from Amorolfine API Governs Chromatographic Resolution and Detectability

The target compound (C₁₆H₂₆ClNO, molecular weight 283.84 g·mol⁻¹) differs from amorolfine hydrochloride (C₂₁H₃₆ClNO, molecular weight 353.97 g·mol⁻¹) by a mass decrement of 70.13 g·mol⁻¹ and the complete absence of the 4‑(1,1‑dimethylpropyl)phenyl pharmacophore . This structural simplification reduces hydrophobicity (estimated logP decrease of approximately 2.5‑3.0 units versus amorolfine) and produces a distinct chromatographic retention time under EP‑prescribed isocratic conditions, enabling baseline separation and unambiguous identification .

Pharmaceutical impurity profiling HPLC method development Amorolfine quality control

EP Acceptance Criterion for Residual Impurity C in API Differentiates This Compound from Non‑Pharmacopeial Impurities

Quality‑control data from a commercial amorolfine hydrochloride batch (Santa Cruz sc‑357290) establishes that ‘Other single impurity’ must not exceed 0.2 % and total impurities must not exceed 1.0 %, with the actual batch showing 0.12 % for an individual unspecified impurity and 0.46 % total impurities . Separately, the patented prep‑HPLC purification process reduces bepromoline (EP Impurity C) content from up to 5 % in crude amorolfine hydrochloride to less than 0.1 wt % in the purified API, explicitly naming bepromoline as a process‑related impurity requiring tight control [1].

Regulatory impurity limits EP monograph compliance Amorolfine batch release

Commercial Purity–Grade Differentiation Versus Non‑Pharmacopeial and Other EP Amorolfine Impurity Standards

Commercially available (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is offered with a certified purity of ≥ 95 % (standard grade) and ≥ 97 % (CATO premium grade) by HPLC, with batch‑specific certificates of analysis including NMR and MS characterization data . This purity tier distinguishes it from non‑pharmacopeial research‑grade analogs (often unspecified or < 95 %) and aligns with the characterization requirements for EP‑listed impurity reference standards, which are mandated to be ‘fully characterized’ per ICH Q3A guidelines . In contrast, amorolfine API must meet ≥ 99 % purity, rendering the impurity standard suitable for trace‑level quantitation but not as an API substitute .

Impurity reference standard procurement Purity specifications Amorolfine EP impurities

Hygroscopicity and Storage‑Condition Differentiation Dictates Handling and Stability Protocols

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is classified as hygroscopic and requires storage at 2–8 °C under an inert atmosphere, as specified by multiple technical datasheets and the European Pharmacopoeia reference standard handling guidelines . In contrast, amorolfine hydrochloride API is reported to be stable at room temperature (RT) with a loss on drying specification of ≤ 0.5 % . The hygroscopic nature of Impurity C means that procurement must account for cold‑chain shipping, desiccated packaging, and immediate post‑receipt refrigeration to prevent moisture‑induced degradation or weight‑gain that would compromise quantitative accuracy.

Compound stability Storage conditions Procurement logistics

Dual Identity as Synthetic Intermediate (Bepromoline HCl) Imparts Unique Process Analytical Technology (PAT) Value Not Offered by Other Impurities

This compound is chemically identical to bepromoline hydrochloride, the key intermediate that undergoes Friedel‑Crafts alkylation with 2‑chloro‑2‑methylbutane (or 2‑methyl‑2‑butanol) to form amorolfine [1]. Crude amorolfine hydrochloride typically contains up to 5 % residual bepromoline before purification . No other EP‑listed impurity (A, B, D, E, I, J, or M) shares this dual identity as both a starting material and a process‑related impurity. Consequently, procurement of this specific compound enables direct monitoring of reaction completion and distillation efficiency, providing actionable process‑control feedback that alternative impurity standards cannot deliver.

Process analytical technology Synthetic intermediate Amorolfine manufacturing

Primary Application Scenarios for (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride in Pharmaceutical R&D and QC


HPLC Method Development and System‑Suitability Testing for Amorolfine Related Substances

Use this characterized impurity standard to establish the relative retention time (RRT), resolution, and detector response factor for Impurity C under the chromatographic conditions prescribed in the European Pharmacopoeia 11.0 monograph for Amorolfine Hydrochloride. Its distinct molecular weight (283.84 g·mol⁻¹) and polarity shift relative to amorolfine API (MW 353.97 g·mol⁻¹) ensure unambiguous peak identification. Quantitative linearity has been demonstrated for analogous amorolfine impurities over the range 0.062–3.14 μg·mL⁻¹ with correlation coefficients >0.9999, supporting accurate calibration curve construction [1].

Quality‑Control Batch Release Testing of Amorolfine Hydrochloride API and Finished Dosage Forms

Employ the impurity standard to quantify residual bepromoline (Impurity C) in amorolfine API batches against the EP acceptance criterion of ≤ 0.2 % for any unspecified single impurity and the tighter post‑prep‑HPLC target of ≤ 0.1 wt % [1]. The hydrochloride salt form (C₁₆H₂₆ClNO) matches the salt stoichiometry of the API, eliminating the need for salt‑correction factors during quantitation. Batch‑specific certificates of analysis with NMR and MS characterization data support full traceability for GMP regulatory submissions .

Process Development and Optimization of Amorolfine Synthesis (Friedel‑Crafts Alkylation Step)

Because this compound is chemically identical to bepromoline hydrochloride – the substrate for the Friedel‑Crafts alkylation with 2‑chloro‑2‑methylbutane that generates amorolfine – it serves as a direct marker for reaction completion. Monitoring residual bepromoline levels from the crude reaction mixture (~5 %) through to the purified API (< 0.1 %) provides a quantifiable metric for optimizing catalyst loading, reaction temperature, and distillation efficiency [1]. This dual role as both intermediate and impurity standard eliminates the need to source a separate bepromoline reference material.

Regulatory Dossier Compilation for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

Include this EP‑listed impurity reference standard in the impurities section of ANDA/DMF submissions to demonstrate analytical method capability, impurity fate and purge data, and compliance with ICH Q3A thresholds. The standard’s pharmacopeial designation (EP Impurity C), fully characterized identity (NMR, MS, HPLC purity ≥ 95 %), and documented stability under refrigerated (2–8 °C) and inert‑atmosphere conditions provide regulatory reviewers with the required level of detail for method validation and specification justification [1].

Quote Request

Request a Quote for (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.